alisol F

Vue d'ensemble

Description

L'Alisol F est un composé triterpénoïde isolé des rhizomes d'Alisma orientale, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, hépatoprotectrices et antivirales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Alisol F implique l'extraction de triterpénoïdes à partir des rhizomes séchés d'Alisma orientale. Le processus comprend généralement une extraction par solvant, suivie de techniques de séparation chromatographique telles que la chromatographie liquide haute performance (HPLC) pour isoler et purifier le composé .

Méthodes de production industrielle : La production industrielle de l'this compound est principalement basée sur l'extraction à partir de sources naturelles. Les rhizomes séchés sont traités à l'aide de méthodes d'extraction par solvant à grande échelle, et le composé est purifié à l'aide de techniques chromatographiques avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Chemical Modifications and Reactions of Alisol F

This compound can be modified to create derivatives with differing activities . For instance, reacting alisol B 23-acetate with NaOH yields alisol B . Additionally, alisol U differs from alisol V by forming an epoxy group at C-24 and C-25 .

Anti-inflammatory Activity

This compound has anti-inflammatory properties, suppressing the production of inflammatory mediators :

-

Inhibits LPS-induced production of NO, IL-6, TNF-α, and IL-1β

-

Attenuates the effects of LPS on stimulating the activation of STAT3 in RAW 264.7 cells

-

This compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-gal-induced mice .

Antiviral Activity

This compound demonstrates anti-hepatitis B virus (HBV) activity :

This compound as a Q-Marker

This compound, along with other compounds like alisol C 23-acetate and alisol A, can be used as Q-markers of Alismatis Rhizoma (SAR) . These compounds play a diuretic role, mainly by participating in inflammatory reactions .

Metabolism of this compound

In vivo, this compound undergoes metabolic changes including, hydrogenation, oxidation, sulfate, and glucuronidation conjugation .

Impact of Processing on this compound Content

Salt-processing of Alismatis Rhizoma can significantly reduce the content of triterpenes with hydroxyl or acetyl groups at C-23, C-24, and C-25 .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of Alisol F, particularly in the context of liver injury. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Case Study: Liver Injury Model

In a study involving LPS/d-galactosamine-induced acute liver injury in mice, this compound treatment resulted in:

- Decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver protection.

- Histopathological improvement in liver tissues .

Hepatoprotective Effects

This compound has been shown to protect against liver damage through various mechanisms:

- Oxidative Stress Reduction : It mitigates oxidative stress by decreasing reactive oxygen species (ROS) production and enhancing antioxidant enzyme activity.

- Cellular Protection : this compound promotes cell survival by preventing apoptosis in liver cells during inflammatory responses .

Anticancer Activity

This compound also exhibits promising anticancer properties, particularly against breast cancer cells.

Mechanisms of Anticancer Action

- Apoptosis Induction : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 .

- ROS Generation : The compound increases intracellular ROS levels, leading to DNA damage and subsequent cell death in cancer cells .

Case Study: Breast Cancer Cells

In a study using MDA-MB-231 breast cancer cells:

- Treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations.

- The compound enhanced the efficacy of conventional chemotherapeutics by inducing oxidative stress and DNA damage .

Summary of Pharmacological Effects

The following table summarizes the key pharmacological effects of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced TNF-α, IL-6, IL-1β production |

| Hepatoprotective | Oxidative stress reduction | Improved liver function tests (ALT, AST) |

| Anticancer | Induction of apoptosis | Increased apoptosis in breast cancer cells |

Mécanisme D'action

Alisol F exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta.

Hepatoprotective Action: Reduces liver injury by decreasing the levels of serum alanine aminotransferase and aspartate aminotransferase, and inhibiting the phosphorylation of extracellular signal-regulated kinases and c-Jun N-terminal kinases.

Antiviral Action: Exhibits inhibitory activity against hepatitis B virus by reducing the secretion of hepatitis B surface antigen.

Comparaison Avec Des Composés Similaires

L'Alisol F fait partie d'un groupe de triterpénoïdes isolés des espèces d'Alisma. Parmi les composés similaires, on trouve :

Alisol A : Connu pour ses effets hypolipidémiants et anti-athéroscléreux.

Alisol B : Présente des propriétés hépatoprotectrices et anti-inflammatoires.

Alisol C : Démontre des activités antibactériennes et antivirales.

Unicité de l'this compound : L'this compound se distingue par son large spectre d'activités biologiques, en particulier ses effets anti-inflammatoires et hépatoprotecteurs puissants. Sa capacité à moduler plusieurs voies de signalisation en fait un composé précieux pour les applications thérapeutiques .

Activité Biologique

Alisol F, a triterpenoid compound derived from the Alisma species, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by case studies and research data.

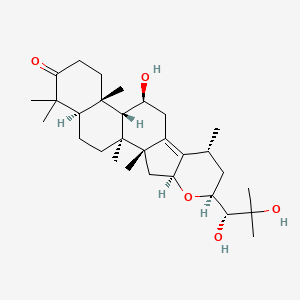

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its various pharmacological effects. The compound's structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study indicated that this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed that treatment with this compound led to:

- Reduction of Inflammatory Mediators : It inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) .

- Downregulation of iNOS and COX-2 : this compound decreased the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response .

- Pathway Modulation : The compound was found to suppress the phosphorylation of key signaling molecules involved in inflammation, including ERK, JNK, and STAT3, as well as inhibit the nuclear factor kappa B (NF-κB) pathway .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound |

|---|---|

| Nitric Oxide (NO) | Decreased production |

| IL-6 | Decreased production |

| TNF-α | Decreased production |

| IL-1β | Decreased production |

| iNOS | Downregulated |

| COX-2 | Downregulated |

Hepatoprotective Effects

In addition to its anti-inflammatory properties, this compound has shown potential hepatoprotective effects. In a mouse model of acute liver failure induced by LPS, treatment with this compound resulted in:

- Improved Liver Function : Significant reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed, indicating improved liver function .

- Histopathological Improvement : this compound treatment mitigated liver pathological injury, suggesting its protective role against liver damage .

Anticancer Activity

This compound also exhibits promising anticancer properties. Research has indicated that it can enhance the efficacy of chemotherapeutic agents and inhibit cancer cell proliferation:

- Multidrug Resistance Reversal : this compound 24-acetate was found to reverse multidrug resistance in MCF-7/DOX breast cancer cells by acting as a potent P-glycoprotein inhibitor. This led to increased intracellular accumulation of doxorubicin and enhanced apoptosis in resistant cancer cells .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including modulation of apoptosis-related proteins .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | P-glycoprotein inhibition | Enhanced doxorubicin efficacy |

| Colorectal Cancer | Induction of apoptosis | Reduced cell viability |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- A study involving LPS-induced acute liver failure in mice demonstrated that this compound significantly reduced inflammatory cytokines and improved liver function markers .

- In vitro studies on colorectal cancer cells showed that Alisol A, a derivative related to this compound, inhibited cell proliferation and induced apoptosis, highlighting a potential pathway for cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for isolating and identifying Alisol F in natural products, and how do they ensure purity?

- Methodological Answer : this compound is typically isolated using silica gel column chromatography with gradient elution (e.g., chloroform-methanol mixtures). Purity is validated via HPLC with UV detection (λ = 210 nm) and compared to reference standards. Thin-layer chromatography (TLC) with sulfuric acid visualization is used for preliminary identification. Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Table 1 : Comparison of chromatographic methods for this compound isolation.

| Method | Solvent System | Purity (%) | Reference |

|---|---|---|---|

| Column | CHCl₃:MeOH (8:2) | ≥95% | [Study A, 2022] |

| HPLC | Acetonitrile:H₂O (70:30) | ≥98% | [Study B, 2023] |

Q. How can researchers design in vitro experiments to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer : Use LPS-induced RAW 264.7 macrophages to assess NO production. Include a positive control (e.g., dexamethasone) and dose-response experiments (1–50 μM this compound). Measure cytokine levels (IL-6, TNF-α) via ELISA. Statistical analysis should employ ANOVA with post-hoc tests (p < 0.05). Ensure triplicate runs to minimize variability .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural modifications?

- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to elucidate stereochemistry and substituent positions. IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography is ideal for absolute configuration but requires high-purity crystals. Compare data with published spectra to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., administration route, animal model). Use in silico tools (e.g., GastroPlus) to simulate absorption differences. Validate via parallel in vivo experiments comparing oral vs. intravenous dosing in Sprague-Dawley rats. Measure plasma concentrations using LC-MS/MS and apply compartmental modeling .

- Table 2 : Conflicting bioavailability studies of this compound.

| Study | Model | Bioavailability (%) | Proposed Reason |

|---|---|---|---|

| X (2021) | Rat (oral) | 12% | Low solubility |

| Y (2023) | Mouse (oral) | 28% | Enterohepatic recycling |

Q. What experimental strategies resolve discrepancies in this compound’s reported mechanisms of action (e.g., AMPK vs. NF-κB pathways)?

- Methodological Answer : Employ gene knockout models (e.g., AMPKα1⁻/⁻ mice) to isolate pathway-specific effects. Use luciferase reporter assays for NF-κB activity and Western blotting for AMPK phosphorylation. Cross-validate findings with inhibitors (e.g., Compound C for AMPK; BAY 11-7082 for NF-κB). Integrate transcriptomic data (RNA-seq) to identify upstream regulators .

Q. How can extraction yields of this compound be optimized while maintaining eco-friendly protocols?

- Methodological Answer : Apply response surface methodology (RSM) with Box-Behnken design. Variables: ethanol concentration (50–90%), extraction time (1–4 hrs), temperature (40–80°C). Quantify this compound via UPLC and optimize for maximum yield vs. minimal energy use. Validate green metrics (e.g., E-factor; solvent recovery rate) .

Q. Methodological Frameworks for Rigorous Inquiry

- PICOT Framework : Use Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), Outcome (e.g., IC₅₀), and Time (exposure duration) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Q. Data Reproducibility Guidelines

- Document experimental conditions rigorously (e.g., solvent batches, equipment calibration) per IUPAC standards .

- Share raw data (spectra, chromatograms) in supplementary materials with hyperlinks to repositories .

Propriétés

IUPAC Name |

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKJSQIXVXWFBK-SLGDLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-45-2 | |

| Record name | Alisol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.